

physical and chemical properties of 2-Acetyl-3-fluoropyridine

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Compound of Interest

Compound Name: 2-Acetyl-3-fluoropyridine

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An In-depth Technical Guide to 2-Acetyl-3-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of **2-Acetyl-3-fluoropyridine**. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from safety data sheets, analogous compounds, and predictive chemical principles. The document covers key physical constants, expected chemical reactivity, and potential applications in medicinal chemistry, supported by tabulated data and logical workflow diagrams.

Introduction

2-Acetyl-3-fluoropyridine, with the chemical formula C_7H_6FNO , is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. The presence of a fluorine atom at the 3-position and an acetyl group at the 2-position of the pyridine ring imparts unique electronic properties that influence its reactivity and potential biological activity. The electron-withdrawing nature of both the fluorine atom and the acetyl group makes the pyridine ring susceptible to nucleophilic attack, while the acetyl group itself provides a handle for various

chemical transformations. This guide aims to consolidate the available information and provide a predictive framework for the utility of this compound in research and drug development.

Physical Properties

The known physical properties of **2-Acetyl-3-fluoropyridine** are summarized in the table below. These values have been primarily sourced from safety data sheets and should be considered as reference points.

Property	Value
Molecular Formula	C ₇ H ₆ FNO
Melting Point	11 - 13 °C[1]
Boiling Point	220 °C[1]
Density	1.102 g/cm ³ at 25 °C[1]

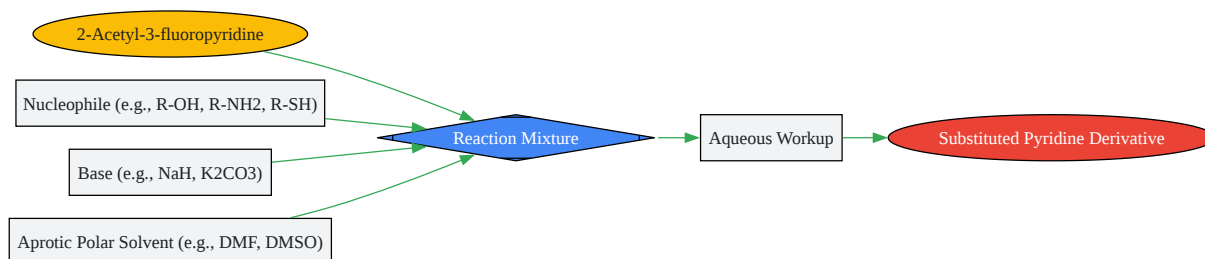
Chemical Properties and Reactivity

Direct experimental studies on the chemical reactivity of **2-Acetyl-3-fluoropyridine** are not extensively documented in the public domain. However, based on the known reactivity of related fluoropyridines and acetylpyridines, several key chemical behaviors can be predicted.

Nucleophilic Aromatic Substitution

The pyridine ring in **2-Acetyl-3-fluoropyridine** is electron-deficient, a characteristic enhanced by the electron-withdrawing effects of the fluorine and acetyl substituents. This makes the molecule susceptible to nucleophilic aromatic substitution (S_NAr) reactions. The fluorine atom at the 3-position is a potential leaving group, and its reactivity is further activated by the adjacent acetyl group.

A general workflow for a potential nucleophilic aromatic substitution reaction is outlined below.



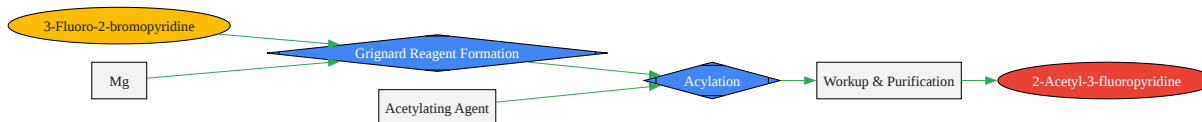
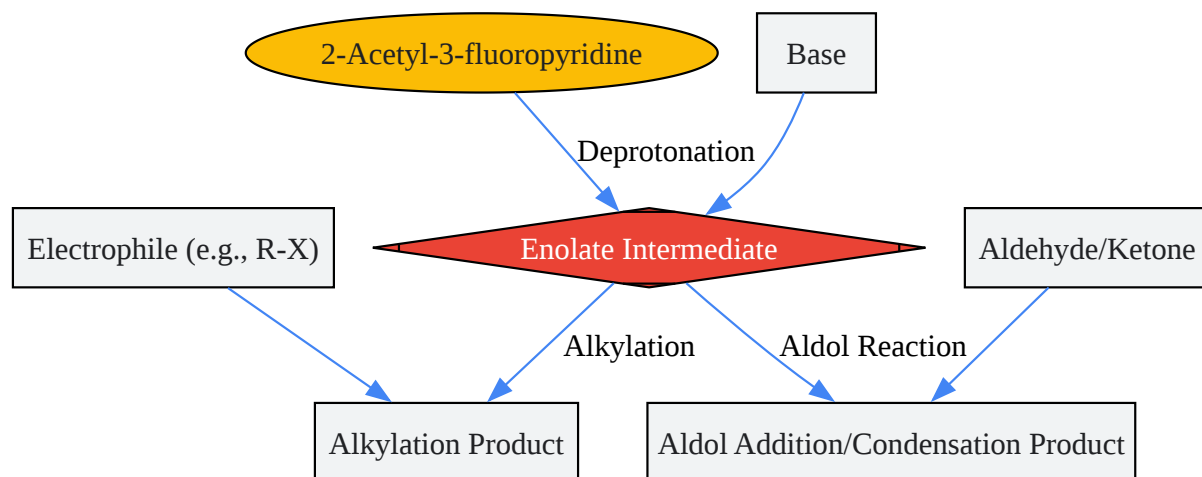
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Caption: General workflow for nucleophilic aromatic substitution.

Reactions of the Acetyl Group

The acetyl group at the 2-position provides a versatile site for various chemical transformations. The carbonyl group can undergo nucleophilic addition, and the adjacent methyl protons are acidic, allowing for the formation of an enolate intermediate. This enolate can then participate in a range of carbon-carbon bond-forming reactions.

A logical diagram illustrating potential reactions at the acetyl group is presented below.



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References

- 1. rsc.org [rsc.org]
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